molecular formula C19H17ClN2O3 B2787052 N-(3-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide CAS No. 888463-39-6

N-(3-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide

Cat. No. B2787052
CAS RN: 888463-39-6
M. Wt: 356.81
InChI Key: NBVYUOBMVPKDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide” is a complex organic molecule. It contains an isobutyramido group, a benzofuran moiety, and a 3-chlorophenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Neuropharmacology and Neuromodulation

N-(3-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide is structurally related to phenylethylamine (PEA), a naturally occurring neuromodulator in the human body. PEA influences mood, cognition, and behavior by regulating neurotransmitter levels, particularly dopamine and norepinephrine. Researchers have explored its potential therapeutic applications, including mood disorder management and attention deficit hyperactivity disorder (ADHD). This compound may serve as a valuable tool for understanding neural functions and as a target for drug development .

Click Chemistry and Drug Design

The compound’s structure contains an amide linkage, which makes it amenable to click chemistry. Click reactions, particularly those involving 1,2,3-triazoles, have gained prominence in drug design. The triazole moiety can interact with biomolecular targets through hydrogen bonding, π–π stacking, and dipole interactions. Researchers have leveraged this property to create biofunctional hybrid molecules with potential therapeutic applications .

Cancer Therapy

The nitro group in the compound’s structure is versatile and valuable in drug design. Nitro-containing compounds exhibit diverse pharmacological effects, making them attractive targets for medicinal chemistry. Researchers could explore N-(3-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide’s potential as an anticancer agent, considering its unique structure and functional groups .

Neuroprotective Agents

Considering its structural resemblance to PEA, N-(3-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide might also exhibit neuroprotective effects. Studies could explore its ability to prevent neurodegeneration or enhance neuronal survival.

properties

IUPAC Name

N-(3-chlorophenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-11(2)18(23)22-16-14-8-3-4-9-15(14)25-17(16)19(24)21-13-7-5-6-12(20)10-13/h3-11H,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVYUOBMVPKDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.